molecular formula C19H24N4O2 B15558882 Pentamidine CAS No. 100-33-4; 140-64-7; 6823-79-6

Pentamidine

Cat. No.: B15558882
CAS No.: 100-33-4; 140-64-7; 6823-79-6
M. Wt: 340.4 g/mol
InChI Key: XDRYMKDFEDOLFX-UHFFFAOYSA-N
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Description

Pentamidine is a diether consisting of pentane-1,5-diol in which both hydroxyl hydrogens have been replaced by 4-amidinophenyl groups. A trypanocidal drug that is used for treatment of cutaneous leishmaniasis and Chagas disease. It has a role as a trypanocidal drug, an antifungal agent, a NMDA receptor antagonist, an anti-inflammatory agent, a chemokine receptor 5 antagonist, an EC 2.3.1.48 (histone acetyltransferase) inhibitor, a calmodulin antagonist, a S100 calcium-binding protein B inhibitor and a xenobiotic. It is a carboxamidine, a diether and an aromatic ether. It is a conjugate base of a pentamidinium(2+).
This compound isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP).   The FDA-approved uses for this compound isethionate depend on the dosage form of the drug. Specifically, this compound isethionate injection is approved to treat PCP, and this compound isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.
PCP can be an opportunistic infection (OI) of HIV.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
This compound is an Antiprotozoal.
This compound is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. This compound is relatively toxic and therapy requires careful monitoring. This compound has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.
This compound is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of this compound is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 15 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of this compound is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of PNEUMOCYSTIS pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
See also: this compound Isethionate (has salt form);  Diminazene (related);  this compound Mesylate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRYMKDFEDOLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023431
Record name Pentamidine
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Molecular Weight

340.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentamidine
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Solubility

Complete, Mol wt: 592.69. Hygroscopic, very bitter crystals, mp approx 180 °C. Slight butyric odor. Sol in water (approx 1 in 10 at 25 °C, approx 1 in 4 at 100 °C); sol in glycerol, more readily on warming; slightly sol in alcohol. Insol in ether, acetone, chloroform, liq petr. pH of a 5% w/v soln in water: 4.5 to 6.5. /Isethioante/, 2.36e-02 g/L
Record name Pentamidine
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Record name Pentamidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Color/Form

Crystallizes as colorless plates from water

CAS No.

100-33-4
Record name Pentamidine
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Record name Pentamidine
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Melting Point

Decomposes at 186 °C, 186.0 °C (decomposes)
Record name Pentamidine
Source DrugBank
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Record name PENTAMIDINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentamidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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